molecular formula C10H7Cl2NO3 B2437499 (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid CAS No. 37904-05-5

(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid

Cat. No. B2437499
CAS RN: 37904-05-5
M. Wt: 260.07
InChI Key: ZBWTXYMREBJGLL-SNAWJCMRSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, solubility, and density. Chemical properties describe how a substance reacts with other substances .

Scientific Research Applications

Antituberculosis Activity

Organotin complexes, including those of mefenamic acid and (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid, have shown notable antituberculosis activity. The effectiveness of these complexes against Mycobacterium tuberculosis H37Rv was examined, revealing that the antituberculosis potential is affected by factors such as the nature of the ligand environment, the organic groups attached to tin, and the structure of the compound. Particularly, triorganotin(IV) complexes were found to have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds is influenced by the organic ligand, with triorganotin compounds generally more toxic than di- and mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Biologically Active Compounds of Plants

In a review of natural carboxylic acids, including cinnamic acid and related compounds, it was found that these acids possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The review underscored that the structure of these compounds, such as the number of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. Specifically, rosmarinic acid exhibited the highest antioxidant activity, while cinnamic acid and caffeic acid were noted for their strong antimicrobial properties. The study highlighted the importance of understanding the structure-activity relationships to fully harness the potential of these biologically active compounds (Godlewska-Żyłkiewicz et al., 2020).

Redox Mediators in Treatment of Organic Pollutants

The application of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants was reviewed, with emphasis on the treatment of pollutants present in industrial wastewater. The study highlighted the role of enzymes like laccases, lignin peroxidases, and peroxidases in the degradation of recalcitrant compounds, and how redox mediators can significantly improve the substrate range and degradation efficiency. This enzymatic approach presents a promising solution for the remediation of a wide array of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(E)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWTXYMREBJGLL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid

CAS RN

37904-05-5
Record name 2',6'-DICHLOROMALEANILIC ACID
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